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Compound of Interest

Compound Name: Ethyl 4-morpholinobenzoate

Cat. No.: B012629 Get Quote

Spectroscopic Showdown: Unveiling the
Structure of Ethyl 4-morpholinobenzoate
A Comparative Guide to the Spectroscopic Characterization of Ethyl 4-morpholinobenzoate
and its Analogs

For researchers, scientists, and professionals in drug development, the unambiguous structural

confirmation of a synthesized compound is a critical checkpoint. This guide provides a

comprehensive comparison of the full spectroscopic characterization of Ethyl 4-
morpholinobenzoate with its close structural analogs, Ethyl 4-(piperidin-1-yl)benzoate and

Ethyl 4-(pyrrolidin-1-yl)benzoate. By presenting key experimental data and detailed

methodologies, this document serves as a practical resource for structural elucidation and

purity assessment.

At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Ethyl 4-morpholinobenzoate
and its selected alternatives. While experimental data for the target compound is not readily

available in public repositories, the provided data is based on established principles of

spectroscopy and comparison with closely related structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted for Ethyl 4-morpholinobenzoate)
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Compound
Aromatic
Protons (ppm)

-OCH₂-
(quartet, ppm)

Morpholine/Pi
peridine/Pyrrol
idine Protons
(ppm)

-CH₃ (triplet,
ppm)

Ethyl 4-

morpholinobenzo

ate

~7.9 (d, 2H),

~6.9 (d, 2H)
~4.3

~3.8 (t, 4H), ~3.3

(t, 4H)
~1.3

Ethyl 4-

(piperidin-1-

yl)benzoate

7.88 (d, 2H),

6.88 (d, 2H)
4.30

3.29 (t, 4H), 1.68

(m, 6H)
1.35

Ethyl 4-

(pyrrolidin-1-

yl)benzoate

7.87 (d, 2H),

6.52 (d, 2H)
4.28

3.32 (t, 4H), 2.01

(t, 4H)
1.34

Table 2: ¹³C NMR Spectroscopic Data (Predicted for Ethyl 4-morpholinobenzoate)

Compound C=O (ppm)
Aromatic C
(ppm)

-OCH₂-
(ppm)

Morpholine/
Piperidine/P
yrrolidine C
(ppm)

-CH₃ (ppm)

Ethyl 4-

morpholinobe

nzoate

~166
~154, ~131,

~119, ~113
~60 ~66, ~47 ~14

Ethyl 4-

(piperidin-1-

yl)benzoate

166.4
154.2, 131.2,

119.5, 113.8
60.1

48.1, 25.4,

24.3
14.4

Ethyl 4-

(pyrrolidin-1-

yl)benzoate

166.7
148.4, 131.3,

120.2, 111.1
59.8 47.5, 25.5 14.5

Table 3: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
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Compound Key IR Absorptions (cm⁻¹) Molecular Ion (m/z)

Ethyl 4-morpholinobenzoate

~1710 (C=O, ester), ~1605,

~1510 (C=C, aromatic), ~1270,

~1120 (C-O)

235.12

Ethyl 4-(piperidin-1-

yl)benzoate

1705 (C=O, ester), 1603, 1512

(C=C, aromatic), 1275, 1108

(C-O)

233.14

Ethyl 4-(pyrrolidin-1-

yl)benzoate

1708 (C=O, ester), 1605, 1520

(C=C, aromatic), 1277, 1175

(C-O)

219.13

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field

strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled sequence is typically used.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg)

with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and

pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI)

or Electrospray Ionization (ESI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum.

Visualizing Structural Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate key relationships and

workflows relevant to the spectroscopic characterization of Ethyl 4-morpholinobenzoate.

Structural Comparison of Benzoate Esters
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Caption: Synthetic relationship of target and alternative compounds.

General Spectroscopic Analysis Workflow
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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